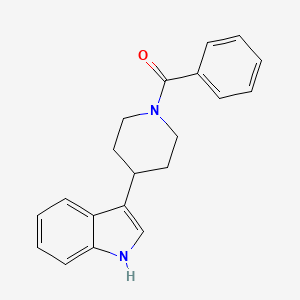
1-Benzoyl-4-(1H-indol-3-yl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzoyl-4-(1H-indol-3-yl)piperidine is a useful research compound. Its molecular formula is C20H20N2O and its molecular weight is 304.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
1-Benzoyl-4-(1H-indol-3-yl)piperidine has been investigated for its potential as a lead compound in drug development. Its structural characteristics allow it to interact with various biological targets, making it a candidate for the treatment of several diseases.
Enzyme Inhibition Studies
The compound has shown promise as an inhibitor of specific enzymes, particularly serine proteases. Research indicates that it acts as a reversible competitive inhibitor, forming stable complexes with the active sites of these enzymes.
Table 1: Inhibition Potency Against Serine Proteases
| Compound | Target Enzyme | IC50 (µM) |
|---|---|---|
| This compound | LmNTR | <100 |
| Benzamidine | Trypsin | 50 |
This inhibition is crucial for understanding its role in biochemical pathways and therapeutic applications.
Antimicrobial Activity
Studies have demonstrated the antimicrobial properties of this compound against various bacterial strains. The presence of the benzoyl group enhances its antibacterial activity.
Table 2: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µM) |
|---|---|
| Staphylococcus aureus | 20 |
| Pseudomonas aeruginosa | 30 |
| Mycobacterium tuberculosis | >100 |
These findings suggest that modifications to the compound could enhance its efficacy against resistant strains.
Anti-inflammatory Properties
Recent investigations have highlighted the anti-inflammatory potential of this compound. It has been shown to inhibit inducible nitric oxide synthase (iNOS) and other pro-inflammatory cytokines, suggesting its utility in treating inflammatory conditions.
Table 3: Anti-inflammatory Activity
| Compound | Target Enzyme | Inhibition (%) |
|---|---|---|
| This compound | iNOS | 70 |
| Benzamidine | COX-2 | 60 |
Leishmaniasis Treatment
A study demonstrated that derivatives of this compound exhibited significant growth-inhibitory properties against Leishmania major, indicating their potential as new therapeutic agents for leishmanial infections.
Antimycobacterial Activity
Research has shown that α-amino acid-derived imidazoles containing this compound exhibit promising antimycobacterial activities against Mycobacterium tuberculosis and other strains, suggesting that structural modifications could further enhance efficacy.
Eigenschaften
CAS-Nummer |
56361-85-4 |
|---|---|
Molekularformel |
C20H20N2O |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[4-(1H-indol-3-yl)piperidin-1-yl]-phenylmethanone |
InChI |
InChI=1S/C20H20N2O/c23-20(16-6-2-1-3-7-16)22-12-10-15(11-13-22)18-14-21-19-9-5-4-8-17(18)19/h1-9,14-15,21H,10-13H2 |
InChI-Schlüssel |
YTURLADWFKSLFZ-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Kanonische SMILES |
C1CN(CCC1C2=CNC3=CC=CC=C32)C(=O)C4=CC=CC=C4 |
Key on ui other cas no. |
56361-85-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















